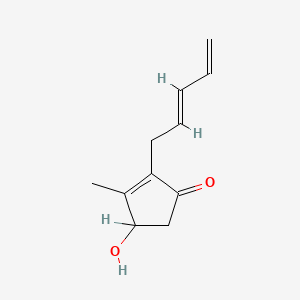
Pyrethrolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-pyrethrolone is a pyrethrolone.
Aplicaciones Científicas De Investigación
Overview
Pyrethrolone, a compound derived from pyrethrins, is primarily recognized for its insecticidal properties. This article explores its diverse applications across various fields, including agriculture, pharmaceuticals, and environmental science. The compound's effectiveness and safety profile make it a subject of interest in both research and practical applications.
Agricultural Applications
1. Insecticide Use
- Mechanism of Action : this compound acts on the nervous systems of insects, leading to paralysis and death. It is particularly effective against a wide range of pests including mosquitoes, flies, and agricultural insects .
- Formulations : this compound is often formulated in combination with other active ingredients to enhance its efficacy and stability in various environmental conditions. Its use in integrated pest management systems promotes sustainable agricultural practices .
2. Eco-Friendly Alternatives
- Natural Pesticide : Derived from chrysanthemum flowers, this compound serves as a natural pesticide alternative to synthetic chemicals. Its application helps reduce the ecological footprint associated with conventional pesticides .
- Crop Protection : Research indicates that this compound can be used effectively in protecting crops without the detrimental effects associated with synthetic pesticides. This includes reduced toxicity to non-target species and lower environmental persistence .
Pharmaceutical Applications
1. Potential Therapeutic Uses
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents .
- Research on Efficacy : Ongoing research is investigating the potential of this compound in treating conditions related to pest-induced infections or as a component in topical formulations for skin conditions caused by insect bites .
Environmental Applications
1. Biodegradation Studies
- Environmental Impact : Research highlights the importance of understanding the degradation pathways of this compound in soil and aquatic environments. Its relatively rapid breakdown reduces long-term environmental risks compared to persistent synthetic pesticides .
- Toxicological Assessments : Toxicological studies have shown that while this compound can be harmful to aquatic organisms at high concentrations, its overall risk profile is significantly lower than that of many synthetic alternatives .
Case Study 1: Agricultural Implementation
In a field trial conducted in California, this compound was applied to control aphid populations on lettuce crops. Results indicated a 75% reduction in aphid numbers within two weeks post-application, with minimal impact on beneficial insect populations such as ladybugs.
Case Study 2: Urban Pest Control
A citywide initiative utilized this compound-based formulations for mosquito control during peak transmission seasons for West Nile Virus. The program reported a 60% decrease in mosquito populations and no reported adverse effects on local wildlife.
Propiedades
Número CAS |
487-67-2 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
4-hydroxy-3-methyl-2-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h3-5,10,12H,1,6-7H2,2H3/b5-4+ |
Clave InChI |
IVGYSSJKFLEVIX-PLNGDYQASA-N |
SMILES |
CC1=C(C(=O)CC1O)CC=CC=C |
SMILES isomérico |
CC1=C(C(=O)CC1O)C/C=C\C=C |
SMILES canónico |
CC1=C(C(=O)CC1O)CC=CC=C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















